![molecular formula C8H12ClNO2 B6247346 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride CAS No. 2408974-75-2](/img/no-structure.png)
7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride
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Description
Molecular Structure Analysis
The InChI code for 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride is1S/C8H11NO2.ClH/c9-6-3-1-4-5(6)8(4,2-3)7(10)11;/h3-6H,1-2,9H2,(H,10,11);1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The molecular weight of 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride is 189.64 . It is a powder in physical form . The compound is stored at room temperature .Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the carboxylic acid group, reduction of the double bond, and subsequent amination of the resulting cyclohexene intermediate.", "Starting Materials": [ "Cyclohexene", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Ethanol", "Ammonium hydroxide" ], "Reaction": [ "Cyclohexene is reacted with chloroacetic acid in the presence of sodium bicarbonate to yield 7-chlorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid.", "The carboxylic acid group is protected by reaction with methanol and hydrochloric acid to yield the corresponding methyl ester.", "The double bond is reduced using sodium borohydride in ethanol to yield the corresponding cyclohexane intermediate.", "The resulting cyclohexane intermediate is reacted with ammonium hydroxide to yield 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid.", "The final product is obtained by reaction of the free acid with hydrochloric acid to yield the hydrochloride salt." ] } | |
CAS RN |
2408974-75-2 |
Product Name |
7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride |
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
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